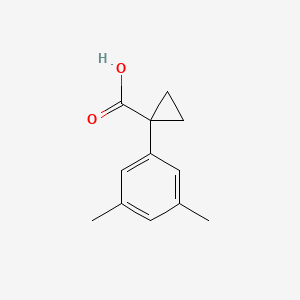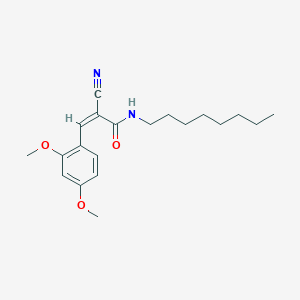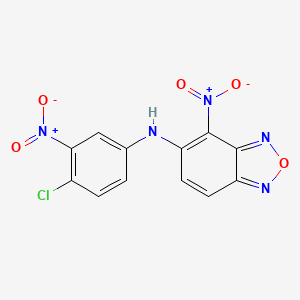![molecular formula C21H18ClN3O4S2 B2424516 N-(3-Chlor-4-methoxyphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamid CAS No. 1260920-92-0](/img/structure/B2424516.png)
N-(3-Chlor-4-methoxyphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(3-chloro-4-methoxyphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide” is a complex organic molecule. It contains a thiophene moiety, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are known to possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry and material science .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiophene ring, the amide group, and the various substituents. The thiophene ring is a five-membered ring containing four carbon atoms and one sulfur atom . The amide group (-CONH2) is a functional group consisting of a carbonyl group (C=O) and an amine group (NH2).Wissenschaftliche Forschungsanwendungen
- Forscher haben neuartige Phenoxythiazole synthetisiert und auf ihre zytotoxische und antiproliferative Wirkung gegen verschiedene Krebszellen untersucht .
- Rechnergestützte Studien mit molekularem Docking wurden durchgeführt, um die Interaktionen von Thiophenderivaten mit Zielproteinen zu verstehen .
- Forscher synthetisieren weiterhin neuartige Thiophenderivate mit breiterer therapeutischer Aktivität und streben effektivere pharmakologische Prototypen an .
- Beispielsweise dient (E)-1-(Pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-on als Ausgangsverbindung für die Synthese von Pyrimidin-2-thiol-, Pyrazol- und Pyran-Derivaten .
Zytotoxische und Antiproliferative Aktivität
Molekulare Docking-Analyse
Synthese neuartiger Derivate
Zusammenfassend lässt sich sagen, dass Thiophen-basierte Verbindungen ein reiches Feld für wissenschaftliche Erkundungen bieten, das von der medizinischen Chemie bis zur Materialwissenschaft reicht. Ihre vielfältigen Eigenschaften machen sie zu wertvollen Kandidaten für die Medikamentenentwicklung und andere Anwendungen. Forscher untersuchen weiterhin neuartige Derivate, um unser Verständnis ihres therapeutischen Potenzials zu erweitern. 🌟 !
Wirkmechanismus
Target of Action
The compound, also known as N-(3-chloro-4-methoxyphenyl)-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide, is a synthetic derivative of thiophene . Thiophene derivatives have been reported to possess a wide range of therapeutic properties and are remarkably effective compounds with respect to their biological and physiological functions . .
Mode of Action
Thiophene derivatives are known to interact with multiple receptors and have diverse applications in medicinal chemistry . They have been reported to exhibit anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .
Biochemical Pathways
Thiophene derivatives are known to affect a wide range of biochemical pathways due to their diverse therapeutic properties .
Result of Action
Thiophene derivatives are known to have a wide range of therapeutic properties and can affect various biological and physiological functions .
Biochemische Analyse
Biochemical Properties
Thiophene derivatives, to which this compound belongs, have been reported to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Thiophene derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thiophene derivatives have been reported to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4S2/c1-29-17-5-4-13(11-15(17)22)23-18(26)12-25-16-7-10-31-19(16)20(27)24(21(25)28)8-6-14-3-2-9-30-14/h2-5,7,9-11,19H,6,8,12H2,1H3/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPZHVCRRKAGAO-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CCC4=CC=CS4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN3O4S2+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]prop-2-enoic acid](/img/structure/B2424434.png)
![Methyl 2-[3-methyl-8-(morpholin-4-ylmethyl)-2,6-dioxopurin-7-yl]propanoate](/img/structure/B2424435.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2424437.png)
![3-(4-fluorophenyl)-1-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B2424438.png)
![N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide](/img/structure/B2424440.png)



![2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-7-(piperidine-1-carbonyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2424447.png)
![Ethyl 5-hydroxy-2-methyl-4-[(morpholin-4-yl)(pyridin-4-yl)methyl]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2424448.png)
![4-[(3,4-Dichlorophenyl)methoxy]benzohydrazide](/img/structure/B2424450.png)
![1,3-dimethyl-7-(3-phenylpropyl)-8-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2424452.png)
![methyl 6-acetyl-2-(5-methyl-1-phenyl-1H-pyrazole-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2424455.png)
